5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole
Description
Contextualization of Indolocarbazole Frameworks within Polycyclic Heteroaromatic Chemistry
Indolocarbazole frameworks are a significant class of polycyclic heteroaromatic compounds, characterized by a fused system of indole (B1671886) and carbazole (B46965) rings. These rigid, planar, and electron-rich π-conjugated structures have garnered substantial interest in the field of materials science. lookchem.comnih.gov The fusion of these heterocyclic units leads to extended π-conjugation, which in turn governs their unique electronic and photophysical properties. researchgate.net Among the five possible isomers, the 5,11-dihydroindolo[3,2-b]carbazole (B1295107) (ICZ) scaffold is particularly noted for its attractive structural and electrical characteristics, including high charge carrier mobility and good atmospheric stability. lookchem.com These properties make indolocarbazoles promising candidates for a variety of organic electronic applications. The versatility of the indolocarbazole core allows for chemical modifications at various positions, enabling the fine-tuning of its optoelectronic properties to meet the specific demands of advanced material systems. researchgate.netresearchgate.net
Significance of 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole within Emerging Organic Electronic Systems
Within the broader family of indolocarbazoles, this compound stands out as a key molecule in the development of emerging organic electronic systems. The introduction of phenyl groups at the 5 and 11 positions of the dihydroindolocarbazole core significantly influences the compound's solubility, molecular packing, and electronic properties. This specific derivative has been identified as a promising component in various optoelectronic devices due to its excellent hole-donating and charge-transporting capabilities. nih.govnih.gov Its rigid and planar structure contributes to high thermal and chemical stability, which are crucial for the longevity and performance of organic electronic devices. nih.gov Consequently, this compound and its derivatives have been extensively investigated as building blocks for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.netrsc.org
Overview of Key Research Trajectories and Academic Significance for this compound
Research on this compound is following several key trajectories aimed at harnessing its full potential in advanced materials. One major area of focus is the synthesis of novel derivatives to further enhance its performance in electronic devices. This includes modifying the peripheral positions of the indolocarbazole core to tune its energy levels, improve its processability, and enhance its charge transport properties. rsc.orgnih.gov Another significant research direction is its application as a host material for phosphorescent emitters in OLEDs, where its high triplet energy is advantageous. mdpi.com Furthermore, its use as a donor material in the active layer of organic solar cells is being actively explored, with studies focusing on designing new molecules to improve power conversion efficiencies. nih.govresearchgate.net The academic significance of this compound lies in its role as a model system for understanding the structure-property relationships in complex polycyclic heteroaromatic compounds and for developing new generations of high-performance organic electronic materials.
Structure
3D Structure
Properties
IUPAC Name |
5,11-diphenylindolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-20-30-26(19-29(25)31)24-16-8-10-18-28(24)32(30)22-13-5-2-6-14-22/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHKYDYDUMBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5,11 Diphenyl 5,11 Dihydroindolo 3,2 B Carbazole
Facile Synthetic Access Towards Indolocarbazole Derivatives
Efficient construction of the indolo[3,2-b]carbazole (B1211750) core is fundamental for the subsequent synthesis of its N,N'-diphenylated analog. Researchers have developed several streamlined methods to access the parent scaffold and its substituted derivatives.
A notable facile, two-step method involves the condensation of indole (B1671886) with aromatic aldehydes, catalyzed by hydroiodic acid, followed by oxidation with iodine to yield symmetrical 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. This approach provides a straightforward route to precursors that can be further functionalized. Another efficient one-pot, three-stage synthesis has been developed for 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles. lookchem.com This method relies on the condensation of an indole with an aldehyde using a catalytic amount of iodine, which is then followed by an acid-catalyzed intramolecular cyclization with an ortho ester, achieving moderate to good yields (20-50%). lookchem.com
Further refinements have led to the synthesis of novel indolo[3,2-b]carbazole derivatives starting from tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. rsc.org The tert-butyl groups enhance solubility and can be strategically removed if necessary, providing a pathway to chromogenic-sensing molecules. rsc.org These methods collectively represent versatile and accessible entry points to the core structure required for synthesizing the title compound.
| Method | Key Reagents | Product Type | Typical Yield |
| Two-Step Condensation/Oxidation | Indole, Aromatic Aldehyde, HI, I2 | Symmetrical 6,12-diaryl-ICZ | Moderate to Good |
| One-Pot Three-Stage | Indole, Aldehyde, I2, Ortho ester | 6-Mono or 6,12-Disubstituted ICZ | 20-50% |
| Functionalization from tert-butylated ICZ | Tetra-tert-butylated 6,12-diaryl-ICZ | Chromogenic-sensing ICZ | Not specified |
Transition-Metal-Free Synthetic Routes for N-Arylated Carbazoles, Including 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole
The introduction of aryl groups onto the nitrogen atoms of the carbazole (B46965) framework is a critical step in synthesizing compounds like this compound. While transition-metal-catalyzed reactions are common, the development of metal-free alternatives is crucial to avoid metal contamination in electronic materials.
One prominent transition-metal-free method is the ladderization of fluorinated oligophenylenes. This reaction involves a sequence of nucleophilic aromatic substitution (SNA_r) steps, initiated by an electron transfer from dimsyl anions (the anion of dimethyl sulfoxide). This process can form multiple C–N bonds in a single step with high efficiency and selectivity, providing a direct route to N-arylated heteroacenes, including indolocarbazole structures.
Another approach involves the use of diaryliodonium salts as arylating agents. These hypervalent iodine reagents can arylate the N–H bonds of carbazoles and related heterocycles under mild, metal-free conditions, often promoted by a simple base like potassium tert-butoxide (KOtBu). This strategy offers a clean and efficient alternative to traditional metal-catalyzed N-arylation reactions.
Ladderization Reactions of Fluorinated Oligophenylenes for Indolocarbazole Scaffold Formation
The ladderization of fluorinated oligophenylenes represents an innovative and powerful transition-metal-free strategy for constructing complex N-heteroacenes. This methodology is particularly effective for creating the N-arylated indolocarbazole core. The reaction proceeds through a cascade of intramolecular nucleophilic aromatic substitution (SNA_r) reactions.
The process is typically initiated by a single-electron transfer (SET) from a potent reducing agent, such as the dimsyl anion generated from DMSO and a strong base. This SET event triggers the cyclization cascade, where C–F bonds are sequentially replaced by C–N bonds. This methodology allows for the one-pot formation of up to six C–N bonds with remarkable selectivity and efficiency, often achieving 89–99% yield per C–N bond formed. The regioselectivity is controlled by the placement of the fluorine atoms on the oligophenylene precursor. This approach provides facile access to various π-extended, nitrogen-containing polycyclic aromatic systems.
| Reaction | Key Features | Initiator | Bonds Formed |
| Ladderization | Transition-metal-free, One-pot, High efficiency | Dimsyl anion (SET) | Multiple C-N bonds |
Buchwald-Hartwig Copolymerization for Polymeric this compound Analogs
While the Buchwald-Hartwig amination is a cornerstone reaction for forming C–N bonds and can be used intramolecularly to construct carbazole and indolocarbazole cores, the creation of polymeric analogs often employs related cross-coupling methodologies. nih.govnih.gov For instance, a double-intramolecular Buchwald-Hartwig reaction has been successfully used to synthesize the indolo[2,3-b]carbazole (B11864400) isomer. nih.gov
To form polymeric structures based on the 5,11-dihydroindolo[3,2-b]carbazole (B1295107) scaffold, Suzuki polycondensation is a frequently employed technique. This involves the palladium-catalyzed coupling of a dibrominated indolocarbazole monomer, such as 2,8-dibromo- or 3,9-dibromo-5,11-dialkyl-6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazole, with an aryl diboronic acid or its ester. This step-growth polymerization method allows for the creation of well-defined conjugated copolymers. Other coupling reactions like Stille and Yamamoto polymerizations are also utilized to synthesize poly(indolocarbazole)s. These methods enable the construction of high-molecular-weight polymers where the indolocarbazole unit is linked through various positions, leading to materials with tailored electronic and photophysical properties for use in organic electronics.
| Polymerization Method | Monomer Types | Catalyst | Resulting Polymer |
| Suzuki Polycondensation | Dibromo-ICZ + Aryl diboronic acid | Palladium complex | Conjugated Copolymer |
| Stille Coupling | Distannyl-ICZ + Dihalo-comonomer | Palladium complex | Conjugated Copolymer |
| Yamamoto Coupling | Dihalo-ICZ | Nickel complex | Homopolymer |
Functionalization Strategies via Peripheral Substituents and Core Modifications for Tailored Properties
The properties of the this compound core can be finely tuned through functionalization at its peripheral positions. The electron-rich nature of the scaffold makes it susceptible to various electrophilic aromatic substitution reactions. beilstein-journals.org
A key functionalization strategy is nitration. Using acetyl nitrate (B79036) at low temperatures, the 5,11-dialkyl-6,12-diaryl-ICZ core can be selectively dinitrated at the 2- and 8-positions. beilstein-journals.orgnih.gov These nitro groups serve as versatile handles for further transformations; for example, they can be reduced to amino groups, which can then be used to extend the π-conjugation or attach other functional moieties. beilstein-journals.orgnih.gov
Other important modifications include:
Halogenation : Bromination can be directed to the 2,8-positions, providing precursors for cross-coupling reactions like Suzuki or Stille to introduce new aryl or heteroaryl units. beilstein-journals.org
Formylation : Vilsmeier-Haack conditions can be used to introduce formyl groups, typically at electron-rich positions, which can then be converted into various other functional groups. beilstein-journals.org
Acylation : Friedel-Crafts acylation allows for the introduction of acyl groups, which can be used to build more complex, fused aromatic systems onto the ICZ backbone.
These functionalization strategies are crucial for tailoring the electronic properties, such as the HOMO/LUMO energy levels, and the solid-state morphology of indolocarbazole-based materials, thereby optimizing their performance in electronic devices. unibo.itnih.gov
Electronic Structure and Photophysical Mechanisms in 5,11 Diphenyl 5,11 Dihydroindolo 3,2 B Carbazole Systems
Frontier Molecular Orbital Distributions and Energy Levels
The electronic behavior of indolocarbazole systems is largely dictated by their frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the core ICz structure, the rigid and fused π-system induces a multiresonance effect, which leads to a distinct alternating distribution of the FMOs.
Quantum chemical calculations reveal that the HOMO is typically localized across the entire π-conjugated backbone, reflecting the strong electron-donating nature of the nitrogen-rich framework. Conversely, the LUMO distribution is also spread across the planar structure. The introduction of substituent groups, such as the phenyl groups at the N5 and N11 positions in 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole, can modulate these energy levels. Attaching electron-donating or electron-accepting moieties to the ICz core allows for precise tuning of the HOMO and LUMO energy levels, which is a critical strategy in designing materials for specific optoelectronic applications. For instance, modifying the ICz backbone with acceptor fragments can significantly alter the charge transport properties, enhancing both hole and electron mobility.
| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indolocarbazole Polymers | -5.3 to -5.5 | -2.1 to -2.3 | 3.0 to 3.2 |
| ICz-based Red Emitters | -5.78 to -5.99 | -2.99 to -3.19 | 2.6 to 2.8 |
Note: The data represents typical energy level ranges for derivatives of the indolocarbazole core structure based on available research.
Singlet and Triplet Excited State Energetics (ΔEST) and Interconversion Pathways
In luminescent organic molecules, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a crucial parameter. For materials to exhibit TADF, a small ΔEST is required to allow for efficient thermal upconversion of non-emissive triplet excitons to emissive singlet excitons.
In donor-acceptor (D-A) type molecules based on the indolocarbazole framework, the HOMO is often localized on the donor unit (the ICz core) while the LUMO is on the acceptor unit. This spatial separation of FMOs leads to a small ΔEST, which is a key requirement for efficient TADF. The interconversion between singlet and triplet states occurs via two primary pathways: intersystem crossing (ISC), from S₁ to T₁, and reverse intersystem crossing (RISC), from T₁ to S₁. The efficiency of these pathways is governed by the magnitude of spin-orbit coupling (SOC) between the S₁ and T₁ states. In some complex systems, intermediate triplet states (e.g., T₂) can also play a role in mediating the RISC process.
Thermally Activated Delayed Fluorescence (TADF) Mechanism in Indolocarbazole Emitters
The TADF mechanism allows for the harvesting of triplet excitons, which constitute approximately 75% of the excitons generated in electroluminescence. This process significantly enhances the internal quantum efficiency of OLEDs. The mechanism relies on an efficient RISC process, where triplet excitons are converted back into singlet excitons, which then decay radiatively to produce delayed fluorescence.
RISC is the thermally induced transition of an exciton (B1674681) from the T₁ state to the S₁ state. The rate of this process (kRISC) is a critical factor determining the performance of TADF emitters. A high kRISC is necessary to minimize the lifetime of triplet excitons and reduce efficiency losses at high brightness.
Achieving a fast RISC rate in indolocarbazole-based emitters is a primary focus of molecular design. Strategies include minimizing the ΔEST and maximizing the spin-orbit coupling between the S₁ and T₁ states. For example, introducing a sulfur-containing substituent into an ICz-based multiresonance emitter has been shown to enhance both spin-orbit and spin-vibronic coupling, leading to a remarkably fast kRISC of 1.2 × 10⁵ s⁻¹, which is nearly an order of magnitude higher than previously reported maximum values for this class of emitters.
| Emitter Type | kRISC (s⁻¹) | Key Feature |
| Sulfur-modified ICz-MR Emitter | 1.2 × 10⁵ | Enhanced spin-orbit and spin-vibronic coupling |
| Conventional ICz-MR Emitters | ~10⁴ | Standard multiresonance framework |
Note: Data is based on a high-performing, specifically engineered indolocarbazole emitter.
Spin-orbit coupling is a relativistic interaction that couples the spin angular momentum of an electron with its orbital angular momentum. This coupling is the primary mechanism that enables transitions between states of different spin multiplicity, such as singlet and triplet states. In TADF molecules, SOC is essential for facilitating both ISC and RISC.
Radiative and Non-Radiative Decay Pathways in Indolocarbazole Derivatives
Once an excited singlet state (S₁) is populated, either directly through excitation or via RISC, it can return to the ground state (S₀) through two primary pathways: radiative decay (fluorescence) or non-radiative decay. The photoluminescence quantum yield (PLQY) is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the radiative pathway.
The rigid, planar structure of the indolocarbazole core is advantageous for achieving high PLQY. This rigidity helps to suppress non-radiative decay channels that are often associated with intramolecular rotations or vibrations, which can dissipate the excitation energy as heat. As a result, many indolocarbazole derivatives exhibit strong fluorescence with high quantum yields. For instance, a sulfur-containing ICz multiresonance emitter demonstrated a high PLQY of 92%. N-alkylation of the ICz core has also been shown to produce derivatives with strong emission and quantum yields of approximately 0.50.
Through-Space Charge Transfer (CT) Processes and Their Regulation in Indolocarbazole Structures
In addition to through-bond charge transfer common in D-A systems, through-space charge transfer (TSCT) can occur in molecules where the donor and acceptor are held in close proximity but are not directly conjugated. This is particularly relevant in folded or V-shaped molecular architectures.
In systems based on the indolocarbazole framework, TSCT can be regulated by controlling the molecular conformation and the distance between donor and acceptor moieties. The flexible linkages can allow for dynamic modulation of the electronic coupling in the excited state. Studies on related carbazole-based dyads have shown that a pseudo-cofacial conformation can form in the excited state, shortening the donor-acceptor distance and enhancing CT coupling. This can lead to ultrafast TSCT kinetics. The regulation of such through-space interactions by molecular design is a key strategy for tuning the emission properties and efficiency of advanced optoelectronic materials.
Computational and Theoretical Investigations of 5,11 Diphenyl 5,11 Dihydroindolo 3,2 B Carbazole
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for predicting the optimized geometry and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the electronic and optical properties of organic semiconductor materials. The HOMO level is related to the molecule's ability to donate an electron, while the LUMO level corresponds to its ability to accept an electron. The energy difference between HOMO and LUMO, the band gap, is a key parameter influencing the molecule's absorption and emission characteristics.
For 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole and its derivatives, DFT calculations are used to understand how structural modifications, such as the introduction of different substituent groups, can tune these energy levels. The electronic properties are highly sensitive to the nature and position of substituents on the core indolo[3,2-b]carbazole (B1211750) structure. Theoretical studies on related carbazole-based donor-acceptor structures have successfully predicted structural parameters, electronic properties, and HOMO-LUMO gaps. researchgate.net
Below is a table of representative theoretical data for a carbazole-based oligomer, illustrating the type of information obtained from DFT calculations.
| Parameter | Value |
| HOMO Energy | -5.34 eV |
| LUMO Energy | -1.89 eV |
| Band Gap (HOMO-LUMO) | 3.45 eV |
| Ionization Potential | 6.21 eV |
| Electron Affinity | 1.23 eV |
Note: This data is illustrative for a carbazole-based system and not specific to this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the excited states of molecules. chemrxiv.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption. This information is used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions occurring within the molecule. researchgate.net
For carbazole-based molecules, TD-DFT has been employed to analyze the optical absorption spectra and to understand the charge transfer processes between electron donor and acceptor units within the molecule. researchgate.net While TD-DFT is widely used due to its favorable balance of cost and accuracy, it can sometimes underestimate charge-transfer excitation energies. chemrxiv.orgnih.gov Therefore, results are often compared with experimental data or higher-level computational methods when available.
Simulated absorption spectra can reveal how modifications to the molecular structure, such as the addition of phenyl groups, affect the absorption wavelengths. For instance, extending the conjugation length in carbazole-based oligomers typically leads to a red-shift in the absorption spectrum. researchgate.net
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.52 | 352 | 0.012 |
| S₀ → S₂ | 3.87 | 320 | 0.850 |
| S₀ → S₃ | 4.11 | 302 | 0.030 |
Note: This data is representative for a carbazole (B46965) derivative and not specific to this compound.
Modeling of Spin-Orbit Coupling and Intersystem Crossing Rates in Indolocarbazoles
Intersystem crossing (ISC) is a photophysical process involving a change in the spin state of a molecule, typically from a singlet excited state to a triplet excited state. This process, driven by spin-orbit coupling (SOC), is formally forbidden by non-relativistic quantum mechanics but is crucial in phenomena such as phosphorescence and thermally activated delayed fluorescence (TADF). researchgate.net
Computational modeling is essential for understanding and predicting ISC rates. The rate constant for ISC is often estimated using Fermi's Golden Rule, which depends on both the spin-orbit coupling matrix element between the initial and final states and the energy gap between them. researchgate.net For indolocarbazole derivatives, theoretical studies focus on how molecular design can enhance SOC and facilitate ISC or the reverse process, reverse intersystem crossing (RISC). nih.gov
Strategies to enhance SOC in indolocarbazole-based emitters include the introduction of heavy atoms or specific structural modifications that promote coupling between singlet and triplet states. nih.gov For example, introducing a sulfur-containing substituent can enhance both spin-orbit and spin-vibronic coupling, leading to a significantly faster RISC rate. nih.gov Computational models can quantify the SOC constants and predict how different electronic configurations (e.g., nπ* vs. ππ*) of the excited states influence the ISC efficiency, a concept explained by El-Sayed's rules. nih.gov
Analysis of Aromaticity and Antiaromaticity in Conjugated Macrocycles Incorporating Indolocarbazole Units
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. nih.gov Computational methods are vital for quantifying the aromatic character of different parts of a molecule. One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), where negative values typically indicate aromaticity and positive values suggest antiaromaticity. acs.org
For complex systems like macrocycles containing indolocarbazole units, there can be a balance between local aromaticity (of individual rings) and global aromaticity (of the entire macrocycle). nih.gov Theoretical studies on positional isomers of indolocarbazole have shown that the arrangement of the fused rings and the position of substituents can significantly alter the aromatic character of the system. acs.orgresearchgate.net This, in turn, influences the molecule's electronic properties and diradical character. acs.org The insertion of certain functional groups can lead to a decrease in the aromaticity of the indolocarbazole core. acs.org
The study of aromaticity in these systems is crucial as it correlates with their stability, electronic communication, and potential for forming open-shell diradical or polyradical species, which have unique optical and magnetic properties. nih.gov
Theoretical Prediction of Charge Transport Characteristics within this compound Architectures
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), is highly dependent on the charge transport properties of the active materials. Carbazole-based compounds, including indolocarbazoles, are known for their high hole-transport capability. nih.gov
Theoretical approaches are used to predict and understand charge transport in these materials at a molecular level. nih.gov These multi-level computational models typically involve:
Quantum Chemical Calculations: Using DFT to determine the electronic structure, reorganization energies (the energy required to distort the molecule upon charge transfer), and electronic couplings between adjacent molecules.
Molecular Dynamics (MD) Simulations: To model the bulk morphology and the dynamic disorder caused by thermal fluctuations in molecular positions and orientations.
Kinetic Monte Carlo or other models: To simulate the movement of charge carriers through the material and calculate charge mobility.
Studies on related indoloindole-based materials have shown that molecular shape, crystal packing, and dynamic structural fluctuations strongly influence charge transport. nih.gov For instance, theoretical calculations can predict direction-dependent (anisotropic) charge mobility in the crystalline state. While π-π stacking interactions are important for high electronic coupling, they are not the sole determinant. nih.gov Amorphous (disordered) morphologies generally lead to lower charge mobilities compared to ordered crystalline structures. nih.gov These theoretical predictions provide valuable insights for designing new indolocarbazole-based materials with enhanced charge transport properties for electronic applications. nih.govnih.gov
Structure Performance Relationships in 5,11 Diphenyl 5,11 Dihydroindolo 3,2 B Carbazole Based Optoelectronic Materials
Influence of Molecular Configuration and Substituents on Photoluminescence Features
The introduction of electron-accepting groups can further modify these properties. A study on isomeric indolocarbazoles with sterically nonrestricted trifluoromethyl-substituted benzonitrile (B105546) anchors demonstrated that these substituents lead to aggregation-induced emission enhancement and thermally activated delayed fluorescence (TADF), with PLQYs reaching 58% in neat films. mdpi.com
Design Principles for Narrowband Emission and High Color Purity in Indolocarbazole Emitters
Achieving narrowband emission is crucial for developing high-purity color displays that meet standards like Rec. 2020. Indolocarbazole-based emitters are particularly promising in this regard due to their rigid molecular structures, which help to suppress vibrational coupling and structural relaxation in the excited state. researchgate.netresearchgate.net A key design principle is the use of a rigid polyaromatic core, such as indolo[3,2,1-jk]carbazole (B1256015), which has been shown to produce emitters with a full-width at half-maximum (FWHM) of less than 40 nm. researchgate.net
The multiple resonance (MR) effect is another powerful strategy for achieving ultra-narrowband emission. nih.govnih.govbohrium.com By embedding atoms with opposing resonance effects (like boron and nitrogen) or by using nitrogen-only indolocarbazole structures, it is possible to minimize the bonding/antibonding character of the frontier molecular orbitals, leading to sharp emission profiles. researchgate.netnih.gov This approach has led to the development of indolocarbazole-derived emitters with FWHM values as low as 15-22 nm. researchgate.netresearchgate.netnih.gov
Specific molecular design strategies have yielded impressive results. For example, a "double interlocking" strategy applied to an indolo[3,2,1-jk]carbazole system produced a narrowband ultraviolet (UV) emitter with an FWHM of just 24 nm. researchgate.net Similarly, protecting the indole (B1671886) units with spiro-configured fluorene (B118485) groups enhances rigidity and suppresses intermolecular interactions, resulting in blue OLED emitters with an FWHM of 20 nm and a high external quantum efficiency (EQE) of 28.2%. bohrium.com
| Emitter Type | Core Structure | FWHM (nm) | Key Design Principle |
| Violet-Blue Fluorophore | Indolo[3,2,1-jk]carbazole | ≤ 40 | Rigidity of the ICz core researchgate.net |
| Greenish MR Emitter | tert-butylphenyl-functionalized Indolo[3,2-b]carbazole (B1211750) | 22 (EL), 21 (PL) | Steric pre-substitution, extended MR skeleton researchgate.netnih.gov |
| Deep-Blue Emitter | Diindolocarbazole with spiro-fluorene | 20 | Enhanced rigidity, suppressed intermolecular interaction bohrium.com |
| UV Emitter | Indolo[3,2,1-jk]carbazole | 24 | Double interlocking strategy researchgate.net |
Strategic Improvement of Oscillator Strength and Radiative Transition Rates
The efficiency of light emission is directly related to the oscillator strength of the electronic transition and the corresponding radiative decay rate. In many ladder-type indolo[3,2-b]carbazole compounds, theoretical calculations have revealed that the lowest energy electronic transition from the ground state to the first singlet excited state (S₀ → S₁) is often weakly allowed, meaning it has a low oscillator strength. nih.gov However, the transition to the second singlet excited state (S₀ → S₂) typically possesses a much larger oscillator strength. nih.gov
This electronic structure necessitates strategies to enhance the probability of the light-emitting S₁ → S₀ transition. One approach is to modify the molecular symmetry and electronic distribution through targeted substitution. By carefully selecting substituents that alter the character of the frontier molecular orbitals, it is possible to increase the transition dipole moment associated with the S₁ state, thereby increasing the radiative rate constant (kᵣ).
Furthermore, the introduction of a π-extended skeleton in a tert-butylphenyl-functionalized indolo[3,2-b]carbazole MR emitter not only narrows the emission but also contributes to a remarkable maximum external quantum efficiency (EQE) of 41.0%. researchgate.netnih.gov This high efficiency is a direct consequence of an optimized balance between a high radiative transition rate and the suppression of non-radiative decay pathways, leading to a high photoluminescence quantum yield.
Role of Steric Hindrance from Bridged Phenyl Units in Suppressing Intermolecular Interactions
In the solid state, strong intermolecular interactions such as π-π stacking can lead to aggregation-caused quenching (ACQ) and spectral broadening, which are detrimental to the performance of OLEDs. researchgate.netnih.gov A highly effective strategy to counteract these effects is to introduce bulky substituents that create steric hindrance, physically preventing the planar aromatic cores from getting too close to one another. nih.gov
The use of phenyl groups, particularly when functionalized with bulky units like tert-butyl groups, is a proven approach. researchgate.netnih.gov In one study, a tert-butylphenyl-functionalized indolo[3,2-b]carbazole was used as a bridging unit to extend a multiple resonance skeleton. researchgate.netnih.gov This "steric pre-substitution" strategy serves a dual purpose: it steers the regioselectivity of the synthesis and, crucially, it effectively suppresses intermolecular interactions in the solid-state film. researchgate.netnih.gov The result is a material that retains its intrinsic narrow emission profile in a device, with an electroluminescence FWHM of 22 nm that matches the 21 nm FWHM observed in dilute solution. researchgate.netnih.gov This demonstrates the critical role of sterically hindered phenyl units in translating excellent solution-state photophysical properties to high-performance solid-state devices.
Impact of π-Skeleton Extension on Photophysical Properties of Indolocarbazoles
Extending the π-conjugated skeleton of the indolocarbazole core is a fundamental strategy for tuning its photophysical properties. researchgate.net Increasing the size of the conjugated system generally leads to a bathochromic (red) shift in both the absorption and emission spectra, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For example, a gold-catalyzed cyclization reaction has been used to create π-extended benzo[a]benzo nih.govresearchgate.netindolo[2,3-h]carbazoles (BBICZs), demonstrating a modular approach to varying the core structure. researchgate.net This extension of the π-system enhances electronic delocalization, which can be confirmed by a redshift in the absorption maxima.
In the context of multiple resonance emitters, extending the molecular skeleton using an indolocarbazole bridge can modify the emission maximum without sacrificing the narrow FWHM. researchgate.netnih.gov Furthermore, this extension of the molecular framework has been shown to enhance the horizontal orientation of the emitting dipoles within the device, a critical factor for improving light outcoupling efficiency. researchgate.netnih.gov
Tuning Emission Wavelength through Structural Modification in Indolocarbazole Compounds
The emission color of indolocarbazole-based materials can be precisely controlled over a wide range through synthetic structural modifications. researchgate.net This tunability is a key advantage of the ICz platform, allowing for the creation of emitters spanning the entire visible spectrum, from violet to red. nih.govresearchgate.netresearchgate.net
Several strategies are employed to tune the emission wavelength:
Substituent Effects: As previously noted, attaching different chromophores or functional groups can significantly alter the emission color. researchgate.net For instance, triphenylamine-substituted derivatives exhibit different optical properties compared to those with other chromophores. researchgate.net Introducing a cyano unit is another effective method for controlling the electronic and optical characteristics. researchgate.net
Core Modification: Altering the core structure of the indolocarbazole itself is a powerful tuning method. The development of various synthetic strategies for indolo-imine boron difluoride (IIBD) dyes based on the ICz scaffold allows for broad tunability of absorbance and fluorescence properties. researchgate.net
π-Conjugation Length: As discussed, extending the π-skeleton is a reliable way to redshift the emission wavelength. researchgate.net
Solvatochromism: The emission of some indolocarbazole derivatives shows positive solvatochromism, meaning the emission wavelength redshifts as the polarity of the solvent increases. rsc.orgresearchgate.net This effect, which arises from a photoinduced intramolecular charge transfer, provides another avenue for tuning the emission color in specific applications. researchgate.net
| Modification Strategy | Compound/System | Effect on Emission | Reference |
| Core Combination | BH-ICZ + nih.govCPP | Significant redshift | rsc.org |
| Appended Chromophore | Triphenylamine on ICz core | Modifies emission from pure violet | researchgate.net |
| Boron Complexation | Indolo-imine boron difluoride dyes | Wide tunability of fluorescence | researchgate.net |
| Solvent Polarity | BH-ICZ nih.govCPP | Redshift with increasing polarity | rsc.org |
Optimization of Horizontal Dipole Orientation for Enhanced Device Performance
In standard OLED architecture, light is emitted in all directions. However, only light emitted with a horizontal dipole orientation relative to the substrate can be efficiently coupled out of the device. Therefore, designing emitter molecules that preferentially align horizontally can significantly boost the EQE.
The molecular shape and structure of the emitter play a crucial role in determining this alignment. Linear, extended molecular structures are more likely to adopt a horizontal orientation during the film deposition process. Research on indolocarbazole-based emitters has shown that extending the π-skeleton not only tunes the emission wavelength but also improves the orientation of the transition dipole moment. researchgate.netnih.gov A greenish MR emitter built on a tert-butylphenyl-functionalized indolocarbazole bridge achieved a horizontal dipole orientation ratio of 90%. researchgate.netnih.gov This high degree of alignment was a key factor in the device reaching a remarkable EQE of 41.0%. researchgate.netnih.gov
While not specific to indolocarbazoles, broader studies on TADF emitters have reinforced this principle, showing that using extended donor moieties like biscarbazole and triscarbazole is more effective at driving the anisotropic, horizontal orientation of the molecules compared to a single carbazole (B46965) unit. umich.edu These findings provide a clear design principle: elongating the molecular structure of indolocarbazole-based emitters is a promising strategy for optimizing dipole orientation and maximizing light outcoupling in OLEDs.
Advanced Materials Applications in Organic Electronic Devices
5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole as an Emitter in Organic Light-Emitting Diodes (OLEDs)
The rigid and planar structure of the indolo[3,2-b]carbazole (B1211750) core, combined with the presence of electron-rich nitrogen atoms, makes this compound and its derivatives highly promising materials for use as emitters in organic light-emitting diodes (OLEDs). These compounds serve as a robust backbone for the design of novel emitters with tailored photophysical properties. The phenyl groups at the 5 and 11 positions contribute to the material's electrochemical and morphological stability, which are crucial for the longevity and performance of OLED devices.
Multi-Resonance (MR) Emitters for High-Color-Purity OLEDs
A significant advancement in OLED technology has been the development of multi-resonance (MR) emitters, which are capable of producing narrowband emissions, leading to high color purity. The indolo[3,2-b]carbazole framework is a key building block for such emitters. By strategically incorporating electron-accepting and electron-donating moieties into the indolocarbazole skeleton, it is possible to induce a multi-resonance effect. This effect minimizes vibrational relaxation pathways in the excited state, resulting in a significantly narrower full-width at half-maximum (FWHM) of the emission spectrum compared to conventional fluorescent emitters.
For instance, derivatives of 6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole (B12935109) containing B—N covalent bonds have been shown to exhibit bright blue emission with an FWHM between 20-27 nm in solution. This narrow emission is a direct consequence of the MR effect, which is crucial for achieving the deep blue colors required for next-generation displays that meet standards like Rec. 2020. Similarly, by fusing indolocarbazole segments into a boron/oxygen-embedded skeleton, a narrowband pure-red MR emitter has been developed.
Development of High-Efficiency and Narrowband Electroluminescence
The unique electronic structure of this compound derivatives allows for the development of OLEDs with both high efficiency and narrowband electroluminescence. These materials can be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%.
Research has demonstrated that by strategically implementing electron-accepting tricoordinate boron and electron-donating carbazole (B46965) subunits into polycyclic aromatic hydrocarbons, a family of full-color luminophores that emit narrowband and efficient TADF can be produced. OLEDs utilizing these materials as TADF emitters have achieved high maximum external quantum efficiencies (EQEs) of 29.3% for blue, 31.8% for green, and 22.0% for red. Furthermore, indolocarbazole-fused MR-TADF emitters have demonstrated EQEs as high as 27.2% with suppressed efficiency roll-off.
The table below summarizes the performance of various OLEDs based on indolocarbazole emitters.
| Emitter Type | Color | Max. EQE (%) | FWHM (nm) | CIE Coordinates |
| Indolo[3,2-b]indole-based MR Emitter (IDIDBN) | Pure-Green | 16.3% | < 28 | (0.25, 0.71) |
| Indolo[3,2-b]indole-based MR Emitter (tBuIDIDBN) | Pure-Green | 18.3% | < 28 | (0.28, 0.70) |
| B—N Embedded 6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole Derivative | Blue | ~7.1% | 48 | Not Specified |
| Indolocarbazole-fused MR-TADF Emitter | Not Specified | 27.2% | Not Specified | Not Specified |
| Indolo[3,2,1-jk]carbazole-Derived Fluorophore (ICzPI) | Deep-Blue | 3.07% | ≤ 40 | (Not Specified, ~0.046) |
Indolocarbazole Compounds as Hole Transporting Materials in Electroluminescent Devices
Beyond their application as emitters, indolocarbazole derivatives have been extensively studied as efficient and stable hole transport materials (HTMs) in electroluminescent devices. The planar fused ring system with minimal ring strain and the strong electron-donating ability of the indolocarbazole core are advantageous for hole transport.
The hole mobility of a material is a critical parameter that dictates its performance as an HTM. Indolocarbazole-based materials have demonstrated impressive hole mobilities. For example, a polymer based on indolo[3,2,1-jk]carbazole (B1256015), PICA, exhibited a hole mobility of 2.9 × 10⁻⁵ cm²v⁻¹s⁻¹, which is more than double that of the commonly used poly-TPD. Other indolocarbazole derivatives have shown even higher hole mobilities, reaching up to 10⁻⁴ cm²/Vs at high electric fields. This high hole mobility facilitates the efficient injection and transport of holes from the anode to the emissive layer, leading to improved device performance.
The table below presents the hole mobilities of selected indolocarbazole-based materials.
| Material | Hole Mobility (cm²/Vs) |
| PICA (poly(N,N-diphenyl(5,11-dihexylindolo[3,2,1-jk]carbazol-2-yl)amine)) | 2.9 × 10⁻⁵ |
| Isomeric indolocarbazole derivative | up to 10⁻⁴ |
Strategies for Mitigating Concentration Quenching and Spectral Broadening at High Doping Concentrations in Indolocarbazole Emitters
A common challenge in OLEDs is the phenomenon of concentration quenching, where the luminescence efficiency decreases at high doping concentrations of the emitter. This is often accompanied by spectral broadening, which compromises color purity. Several strategies have been developed to mitigate these issues in indolocarbazole emitters.
One effective approach is the introduction of bulky substituents to the indolocarbazole core. For instance, attaching tert-butylphenyl groups to an indolo[3,2-b]carbazole bridge in an MR emitter has been shown to suppress intermolecular interactions in the solid state, thereby reducing aggregation-caused quenching and spectral broadening. This steric hindrance prevents the close packing of emitter molecules, which is a primary cause of quenching.
Another strategy involves increasing the rigidity of the molecular structure. By fusing indolocarbazole segments into a larger, more rigid skeleton, the structural displacement during the emission process is suppressed. This leads to a narrower emission spectrum. An "intramolecular locking" strategy, where rigid fluorene (B118485) units are cyclized and connected to an indolocarbazole framework, has been shown to restrict in-plane bond swinging and stretching vibrations, resulting in a reduced FWHM of the emission spectrum.
Furthermore, the design of dendritic structures around the emissive core can effectively isolate the emitter molecules from each other. A multi-resonant TADF emitter with a twisted second-generation carbazole dendron has demonstrated suppressed concentration quenching. The bulky dendritic arms provide a physical barrier that prevents aggregation.
Formation of Thermally and Morphologically Stable Thin Films by Vacuum Evaporation Techniques
The performance and longevity of OLEDs are critically dependent on the quality of the organic thin films. Vacuum thermal evaporation is a widely used technique for depositing uniform and high-purity thin films of organic materials. Indolocarbazole derivatives, including this compound, are well-suited for this deposition method due to their inherent thermal stability.
The thermal stability of indolocarbazole compounds is a key factor in their ability to be vacuum deposited without decomposition. This allows for the formation of smooth and homogeneous thin films, which are essential for efficient charge transport and light emission. The morphology of the deposited film plays a crucial role in device performance. A stable and uniform morphology prevents the formation of crystalline domains or other defects that can act as charge traps or quenching sites, leading to device degradation.
Studies on the vacuum deposition of various carbazole derivatives have shown that the resulting thin films can have a high degree of morphological stability. The rigid and planar nature of the indolocarbazole core contributes to the formation of ordered, yet amorphous, films that are resistant to crystallization over time and under thermal stress. This morphological stability is crucial for ensuring the long operational lifetime of OLED devices.
Redox Chemistry and Energy Storage Applications of Indolocarbazole Derivatives
5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole as a Redox-Active Organic Electrode Material
While direct experimental data on the battery performance of this compound is limited in publicly available research, extensive studies on its close analogue, 5,11-diethyl-5,11-dihydroindolo[3,2-b]carbazole (DEICZ), provide significant insights into the potential of this class of materials. The core indolo[3,2-b]carbazole (B1211750) (ICZ) scaffold is the primary site of redox activity, with the N-substituents (e.g., phenyl or ethyl groups) serving to modulate the electronic properties and solubility.
DEICZ has been identified as a novel p-type organic electrode material (OEM) capable of a stable double redox reaction, making it highly suitable for high-voltage lithium-organic batteries. researchgate.net The two tertiary amine-like nitrogen atoms within the ICZ core act as the redox centers. This allows for a two-electron transfer process, which is a significant advantage over many p-type materials that are limited to a single redox reaction. researchgate.net
The electrochemical performance of DEICZ demonstrates its potential. It exhibits two stable discharge plateaus at high potentials of 3.44 V and 4.09 V versus Li⁺/Li. researchgate.net This high operating voltage is a critical attribute for achieving high energy density in a battery. The mechanism involves the sequential oxidation of the two nitrogen centers, forming a radical cation and then a dication. Notably, the second redox potential at 4.09 V falls within the stable electrochemical window of common electrolytes, allowing for the full theoretical capacity to be utilized. researchgate.net
To enhance its practical application, DEICZ has been hybridized with single-walled carbon nanotubes (SWCNTs). This composite material shows improved cycle stability and rate performance. The π–π interactions between the planar DEICZ molecules and the SWCNTs are thought to prevent the dissolution of the active material into the electrolyte—a common failure mechanism for organic electrodes. researchgate.net A composite electrode of DEICZ/SWCNT was able to maintain 70.4% of its initial specific capacity after cycling at a 1-C rate and demonstrated excellent high-rate capability, performing well even at a demanding 100-C rate. researchgate.net
| Compound | Redox Potential 1 (vs Li⁺/Li) | Redox Potential 2 (vs Li⁺/Li) | Capacity Retention | Rate Capability |
|---|---|---|---|---|
| 5,11-diethyl-5,11-dihydroindolo[3,2-b]carbazole (DEICZ) | 3.44 V | 4.09 V | 70.4% at 1-C rate | Performs well up to 100-C rate |
Electrochemical Properties and Redox Potentials of Indolocarbazole-Based Polymers
Polymerization of indolocarbazole monomers is a key strategy to overcome the issue of active material dissolution in liquid electrolytes. The resulting polymers benefit from the intrinsic redox properties of the indolocarbazole core while gaining insolubility and improved morphological stability.
The electrochemical properties of polymers based on the indolo[3,2-b]carbazole framework are characterized by reversible oxidation processes. Cyclic voltammetry studies on model compounds like DEICZ show two distinct and reversible oxidation peaks, corresponding to the sequential one-electron oxidations of the nitrogen centers. researchgate.net When incorporated into a polymer backbone, these redox characteristics are largely retained.
The redox potentials can be tuned by modifying the chemical structure of the polymer. For instance, creating copolymers by introducing other electroactive units can alter the electronic environment of the indolocarbazole moiety, thereby shifting the redox potentials. Both electron and hole transport have been observed in films of polymers containing indolocarbazole fragments, with charge carrier mobilities around 10⁻⁶ cm²/(V s). researchgate.net This ambipolar charge transport capability is beneficial for efficient charge and discharge processes within an electrode.
Molecular Design Strategies for Enhanced Charge Storage Capacity and Stability in Organic Batteries
The rational design of indolocarbazole-based molecules is crucial for optimizing their performance in organic batteries. Key goals include increasing charge storage capacity, improving cycling stability, and enhancing rate capability.
Several molecular design strategies have been explored:
Preventing Dissolution: As mentioned, a primary challenge for small-molecule organic electrodes is their solubility in the battery's electrolyte, which leads to capacity fade. One effective strategy is the formation of composites with conductive scaffolds like carbon nanotubes. The strong π-π stacking between the planar indolocarbazole molecules and the carbon material physically immobilizes the active material. researchgate.net Another approach is the polymerization of the active monomers to create insoluble electrode films.
Functionalization: The indolocarbazole core can be easily functionalized at various positions. nih.gov Introducing specific functional groups can be used to fine-tune the redox potentials. Electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. researchgate.net This allows for precise control over the battery's output voltage. Furthermore, strategic placement of bulky substituents can be used to control the solid-state packing of the molecules, which influences charge transport and stability.
Influence of Electron Density Dilution on Oxidation Potential in N-based Redox Centers
The high redox potentials observed in indolocarbazole derivatives are partly attributed to the concept of electron density dilution. The oxidation potential of a redox-active center, such as a nitrogen atom, is directly related to the energy required to remove an electron. This energy is influenced by the electron density around that center.
In the 5,11-dihydroindolo[3,2-b]carbazole (B1295107) structure, the two nitrogen redox centers are part of a large, planar, fused aromatic system. Compared to other p-type materials like dihydrophenazine, which also has two tertiary amine-like nitrogen centers, the indolocarbazole framework has a more extended π-conjugated system. This extended conjugation leads to a greater delocalization, or "dilution," of the electron density from the nitrogen atoms across the entire molecule.
Advanced Spectroscopic and Electrochemical Characterization for Electronic Properties
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence spectroscopy is a fundamental tool for investigating the emissive properties of a material. It provides insights into the efficiency of the radiative decay processes from excited electronic states.
Steady-State Photoluminescence Quantum Yield (PLQY) Analysis
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of photon emission after photoexcitation. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is often a desirable characteristic for materials used in applications such as organic light-emitting diodes (OLEDs). While carbazole-based compounds, in general, are known for their potential for high photoluminescence quantum yields, specific PLQY values for 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole are not readily found in published literature. The measurement would typically involve using an integrating sphere to capture all emitted light and comparing the emission intensity to that of a known standard.
Transient Photoluminescence Decay Spectroscopy for Excited State Lifetimes
Transient photoluminescence spectroscopy is used to measure the lifetime of the excited states, which is the average time the molecule spends in an excited state before returning to the ground state. These lifetimes are crucial for understanding the kinetics of radiative and non-radiative decay pathways. Shorter lifetimes can be indicative of efficient emission. For the parent indolo[3,2-b]carbazole (B1211750) (ICz) scaffold, a triplet state lifetime of 15.4 µs has been reported. However, the specific excited state lifetimes for the 5,11-diphenyl derivative have not been detailed in available research.
UV-Vis Absorption Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy is utilized to determine the electronic transitions within a molecule. The wavelengths at which the molecule absorbs light correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. While spectra for various indolo[3,2-b]carbazole derivatives are available, showing characteristic π–π* transitions, specific absorption maxima (λmax) for this compound are not documented in the surveyed literature.
Low-Temperature Fluorescence and Phosphorescence Spectroscopy for Determining State Energy Levels
By measuring the fluorescence and phosphorescence spectra of a compound at low temperatures (typically 77 K), it is possible to determine the energies of the lowest excited singlet state (S₁) and triplet state (T₁). This is because at low temperatures, non-radiative decay processes are minimized, allowing for the observation of phosphorescence, which is emission from the triplet state. The energy gap between the S₁ and T₁ states is a critical parameter for applications in OLEDs, particularly for understanding processes like thermally activated delayed fluorescence (TADF). Although a high triplet state energy (2.76 eV) has been noted for a related N-tolyl-carbazole dimer, specific S₁ and T₁ energy levels for this compound are not available.
Cyclic Voltammetry for Electrochemical Behavior and Redox Potentials
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. From the oxidation and reduction potentials measured by CV, the HOMO and LUMO energy levels can be estimated. These energy levels are fundamental to understanding a material's charge injection and transport capabilities in an electronic device. For instance, the HOMO level is related to the ionization potential, while the LUMO level is related to the electron affinity. Research on related indolo[3,2-b]carbazole derivatives has been conducted, showing reversible oxidation processes. For example, a brominated precursor to a related compound exhibits two reversible one-electron oxidations at E₁/₂ = +0.45 and +1.09 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. However, specific redox potential data for this compound is not present in the available scientific literature.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,11-diphenyl-5,11-dihydroindolo[3,2-b]carbazole (ICz), and how do reaction conditions influence yield and purity?
- The most common method involves double Fischer indolization of cyclohexane-1,4-dione bisphenylhydrazone using glacial acetic acid and concentrated sulfuric acid, yielding ~64-80% depending on alkylation steps . Alternative routes include iodine-catalyzed condensation of indole with aldehydes, followed by cyclization with ortho esters (20-50% yields) . For higher purity (>70%), Pd-catalyzed cross-coupling (e.g., Suzuki reactions) is recommended, as seen in the synthesis of 1BOICz and 2BOICz derivatives . Key parameters include solvent choice (e.g., m-xylene for Pd reactions), temperature control (80–140°C), and post-synthesis purification via column chromatography or vacuum sublimation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing ICz derivatives?
- 1H/13C NMR is essential for confirming substitution patterns and hydrogenation states, though solubility issues in halogenated derivatives may require alternative solvents like DMSO . Single-crystal XRD validates planar π-stacking in derivatives like 5,11-dioctyl-6,12-dimethyl-ICz, critical for organic semiconductor applications . MALDI-TOF mass spectrometry ensures molecular integrity, particularly for brominated or trifluoromethyl-substituted ICz . For insoluble compounds, solid-state 11B NMR or FTIR resolves boron-containing moieties .
Advanced Research Questions
Q. How can in-situ oxidative dehydrogenation be optimized to integrate ICz units into metal-organic frameworks (MOFs)?
- Zn-MOF-ICZ and UiO-68-ICZ were synthesized using 5,6,11,12-tetrahydroindolo[3,2-b]carbazole dicarboxylate ligands, which undergo dehydrogenation during MOF assembly. Key steps include:
- Ligand design: Substitution at C6/C12 with electron-withdrawing groups (e.g., carboxylates) enhances coordination with Zn4O or Zr6O4(OH)4 clusters .
- Reaction monitoring: Real-time 1H NMR tracks dehydrogenation progress, while PXRD confirms framework topology retention .
- Yield challenges: Incomplete dehydrogenation can lead to mixed-phase MOFs; optimizing oxygen partial pressure and temperature (120–150°C) improves conversion .
Q. What strategies mitigate data contradictions in substituent positioning (e.g., bromine at C2/C8 vs. C3/C9) during ICz functionalization?
- Contradictions arise from competing reaction pathways (e.g., angular vs. linear isomers in Fischer indolization). Solutions include:
- Regioselective bromination : Use 5-bromoindole or 6-bromoindole as starting materials to direct bromine to C2/C8 or C3/C9 positions, respectively .
- Solid-state NMR/ESI-MS : Differentiates isomers via distinct chemical shifts (e.g., 2,8-dibromo-ICz shows δ = 7.10 ppm for aromatic protons vs. δ = 6.94–7.01 ppm for 3,9-dibromo-ICz) .
- Computational modeling: Predicts thermodynamic stability of substitution patterns using DFT .
Q. How do ICz derivatives achieve narrowband thermally activated delayed fluorescence (TADF) for high-efficiency OLEDs?
- BN-ICz-1 and BN-ICz-2 exhibit FWHM ≤21 nm via:
- Extended π-conjugation : Fusion with rigid boron-nitrogen cores reduces vibrational relaxation .
- Hybrid charge-transfer excitations : Balancing long-range (donor-acceptor) and short-range (local) exciton coupling minimizes energy loss .
- Doping optimization : Low doping concentrations (1–5 wt%) prevent aggregation-induced quenching, critical for CIE y >0.7 purity .
Q. What methodologies address low solubility and aggregation in ICz-based polymers for organic field-effect transistors (OFETs)?
- Side-chain engineering : Introducing alkyl groups (e.g., 2-ethylhexyl) at N5/N11 positions improves solubility without disrupting π-stacking .
- Backbone modification : Copolymerization with thiophene or benzothiazole units enhances charge mobility (e.g., 0.22 cm²V⁻¹s⁻¹ hole mobility in p-octylbenzene-substituted ICz) .
- Morphology control : Thermal annealing (150–200°C) aligns polymer chains, as confirmed by AFM/XRD .
Data Contradiction Analysis
Q. Why do reported yields for N-alkylation reactions vary widely (50–80%) across studies?
- Discrepancies stem from:
- Acid catalyst selection : HI (57%) outperforms H2SO4 in minimizing byproducts during indole-aldehyde condensation .
- Purification methods : Vacuum sublimation (50% recovery) vs. column chromatography (70% recovery) impacts final yields .
- Solvent effects : Acetonitrile reduces side reactions vs. ethanol in alkylation steps .
Methodological Tables
| Characterization Technique | Application | Critical Insights |
|---|---|---|
| Solid-state 11B NMR | Boron-containing ICz derivatives | Confirms B-N coordination in emitters |
| Xerographic Time-of-Flight | Charge mobility in polymers | Measures μh >10⁻³ cm²V⁻¹s⁻¹ in OFETs |
| Cyclic Voltammetry | HOMO/LUMO levels | Establishes Eg ≈2.1–2.4 eV for TADF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
